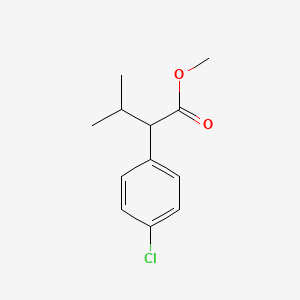
Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Cat. No. B1215680
Key on ui cas rn:
104486-05-7
M. Wt: 226.7 g/mol
InChI Key: YLOVJTBYAMJJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08026367B2
Procedure details


Preparation of (2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid. To a solution of commercial 2-(4-chlorophenyl)-3-methylbutyric acid (1 g, 4.7 mmol) in CH3OH (10 mL), few drops of conc. H2SO4 were added, and the resulting mixture was left stirring at room temperature overnight. After solvent evaporation under vacuum, CH2Cl2 (10 mL) and H2O (10 mL) were added; the two phases were separated and the organic one dried over Na2SO4, filtered and evaporated under vacuum to give the intermediate methyl 2-(4-chlorophenyl)-3-methylbutanoate as an oily residue (quantitative yield). This intermediate was transformed in the related methyl 2-(4-hydroxyphenyl)-3-methylbutanoate according a known procedure3: a mixture of methyl 2-(4-chlorophenyl)-3-methylbutanoate (1.06 g, 4.7 mmol), 60% sodium hydride (0.56 g, 14.1 mmol) and H2O (85 μL, 4.7 mmol) was heated to 45° C. while kept at argon atmosphere for 3 days (1H-NMR analysis). The solvent was evaporated and the residue diluted with EtOAc and washed with 1N HCl (2×5 mL); the solvent was evaporated under vacuum and the crude residue was purified by flash chromatography (CHCl3/CH3OH 85:15) to give the pure intermediate as an oil (0.75 g, 77% yield). 1H-NMR (CDCl3) δ 7.18 (d, 2H, J=7 Hz), 6.82 (d, 2H, J=7 Hz), 5.75 (bs, 1H, OH), 3.70 (s, 3H), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz). The steps of insertion of the triflate group and the following hydrolysis were performed as described1 and 3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid was obtained as a colourless oil (0.91 g, 78% yield calculated from the 4-hydroxy methyl ester derivative). The optical resolution was performed as described.4 (2R)-3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid (0.32 g, 35% yield) was obtained as a white solid. [α]D25 (c=1, CH3OH): −50°; 1H-NMR (CDCl3) δ 7.55 (d, 2H, J=7 Hz), 7.25 (d, 2H, J=7 Hz), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz).
[Compound]
Name
(2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:20]O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([O:11][CH3:20])=[O:10])=[CH:6][CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
(2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the resulting mixture was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After solvent evaporation under vacuum, CH2Cl2 (10 mL) and H2O (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two phases were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic one dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OC)C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
